molecular formula C10H7ClO2S B173176 Methyl 6-chloro-1-benzothiophene-2-carboxylate CAS No. 104795-85-9

Methyl 6-chloro-1-benzothiophene-2-carboxylate

Cat. No. B173176
M. Wt: 226.68 g/mol
InChI Key: YKNFICOVOXVEIN-UHFFFAOYSA-N
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Patent
US07674815B2

Procedure details

To a solution of 600 mg (3.23 mmol) of 4-chloro-2-nitro-benzaldehyde in DMF (7 ml) were added 559 mg (4.04 mmol) of potassium carbonate and 294 μl (3.23 mmol) of methyl thioglycolate at 0° C. The reaction mixture was stirred for 30 min at 0° C. and then for 24 h at RT. Then the mixture was poured into ice-water and the precipitate was collected by filtration and dissolved in ethyl acetate. The solution was dried (MgSO4) and concentrated to yield 630 mg (86%) of 6-chloro-benzo[b]thiophene-2-carboxylic acid methyl ester as a white solid. 1HNMR (CDCl3, 300 MHz): δ 3.95 (s, 3H), 7.88 (dd, J=8.6 and 1.9 Hz, 1H), 7.79 (d, J=8.6 Hz, 1H), 7.85 (d, J=1.9 Hz, 1H), 8.02 (s, 1H).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
559 mg
Type
reactant
Reaction Step One
Quantity
294 μL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[C:4]([N+]([O-])=O)[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[C:19]([O:23][CH3:24])(=[O:22])[CH2:20][SH:21]>CN(C=O)C>[CH3:24][O:23][C:19]([C:20]1[S:21][C:4]2[CH:3]=[C:2]([Cl:1])[CH:9]=[CH:8][C:5]=2[CH:6]=1)=[O:22] |f:1.2.3|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
ClC1=CC(=C(C=O)C=C1)[N+](=O)[O-]
Name
Quantity
559 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
294 μL
Type
reactant
Smiles
C(CS)(=O)OC
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 24 h at RT
Duration
24 h
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(=O)C1=CC2=C(S1)C=C(C=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 630 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.